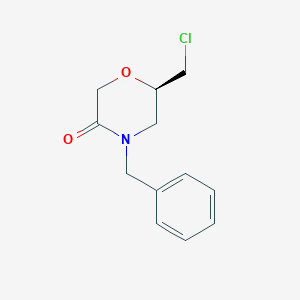

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one

描述

属性

IUPAC Name |

(6R)-4-benzyl-6-(chloromethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXZAOJHAYKPIB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215316 | |

| Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278788-94-6 | |

| Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278788-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-benzyl-6-(chloromethyl)morpholin-3-one typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for ®-4-benzyl-6-(chloromethyl)morpholin-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Types of Reactions:

Oxidation: ®-4-Benzyl-6-(chloromethyl)morpholin-3-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, ethers, or other substituted derivatives.

科学研究应用

Organic Synthesis

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one is commonly used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse compounds.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium azide in DMF | Azides, ethers, or other derivatives |

Biological Applications

The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, (R)-4-benzyl-6-(chloromethyl)morpholin-3-one may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. Research has focused on its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique functional groups allow for the development of new materials with specific properties tailored for industrial applications.

Case Studies

Case Study 1: Synthesis of Antiviral Agents

Recent studies have explored the use of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one as a precursor in synthesizing antiviral agents. Researchers modified the compound to enhance its efficacy against viral infections, demonstrating its potential role in pharmaceutical development.

Case Study 2: Development of Biologically Active Compounds

Another study focused on the derivatization of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one to create novel compounds with improved activity against specific biological targets. The research highlighted how structural modifications could lead to enhanced pharmacological profiles.

作用机制

The mechanism of action of ®-4-benzyl-6-(chloromethyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules.

相似化合物的比较

Table 1: Structural and Functional Comparison

- Aromatic Substituents : The benzyl group in the target compound provides steric bulk and lipophilicity, contrasting with the polar 3-hydroxyphenyl group in 4-(3-hydroxyphenyl)morpholin-3-one .

- Chloromethyl Positioning : The 6-position chloromethyl group in the target compound differs from 4-(4-(chloromethyl)phenyl)morpholin-3-one, where the chloromethyl is on the phenyl ring. This affects reactivity in cross-coupling reactions .

Chloromethyl vs. Other Chloroalkyl Groups

Chloromethyl substituents are critical for alkylation reactions. Comparisons with chloroethyl analogs highlight chain-length effects:

Table 2: Chloroalkyl Substituent Comparison

- The chloromethyl group’s shorter chain favors rapid substitution, whereas chloroethyl derivatives may undergo elimination or cyclization .

Ring System Variations: Morpholinone vs. Oxazolidinone

Morpholinone and oxazolidinone cores differ in ring size and heteroatom arrangement, impacting biological activity:

Table 3: Ring System Comparison

- Oxazolidinones (e.g., CAS 898543-06-1) are more rigid, enhancing target binding in pharmaceuticals, while morpholinones offer conformational flexibility .

生物活性

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in drug development.

Chemical Structure

The chemical structure of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one is characterized by a morpholine ring substituted with a benzyl group and a chloromethyl group. This configuration may influence its pharmacological properties and interactions with biological systems.

Biological Activity Overview

Recent studies have explored the biological activity of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one, focusing on its cytotoxic effects against cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

- HEPG-2 (liver cancer)

- SW-480 (colon cancer)

- IC50 Values : The cytotoxic activity was assessed using the MTT assay, revealing IC50 values ranging from 2.81 to 29.6 μg/mL across different cell lines. Notably, compound 11n , a related derivative, exhibited significant selectivity and potency, indicating that structural modifications can enhance activity .

- Mechanism of Action : Flow cytometric analysis indicated that treatment with compound 11n led to apoptotic cell death in MCF-7 and HUVEC cells. The induction of apoptosis was confirmed by increased levels of caspase-3, suggesting that the compound activates apoptotic pathways .

Enzyme Inhibition

Research has also highlighted the inhibitory effects of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one on specific enzymes relevant to cancer progression:

- Inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have shown promise in modulating prostaglandin levels, which play critical roles in tumor growth and inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of morpholine derivatives:

- Study on Morpholine Derivatives : A comprehensive review noted that derivatives similar to (R)-4-benzyl-6-(chloromethyl)morpholin-3-one exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For instance, compounds were found to inhibit aromatase and glycosyltransferase, which are vital in hormone-dependent cancers .

- Molecular Docking Studies : Molecular docking simulations have suggested favorable interactions between morpholine derivatives and target proteins involved in cell signaling pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| (R)-4-benzyl-6-(chloromethyl)morpholin-3-one | MCF-7 | 2.81–29.6 | Induces apoptosis via caspase activation |

| Compound 11n | MCF-7 | 2.67 | Apoptosis induction; VEGFR-2 inhibition |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-4-benzyl-6-(chloromethyl)morpholin-3-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling reactions between benzyl-protected morpholinone precursors and chloromethylating agents. For example, potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, facilitating nucleophilic substitution at the chloromethyl group . Optimization includes controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Purification via column chromatography with gradients of ethyl acetate/hexane is typical.

Q. How can the enantiomeric purity of (R)-4-benzyl-6-(chloromethyl)morpholin-3-one be validated?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. Comparative analysis with enantiomerically pure standards (e.g., (S)-6-(hydroxymethyl)morpholin-3-one derivatives) is critical for calibration .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

-

NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl proton signals at δ 4.2–4.5 ppm; morpholinone carbonyl at ~170 ppm).

-

X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute stereochemistry and anisotropic displacement parameters .

-

HRMS : High-resolution mass spectrometry for molecular formula confirmation.

Key NMR Data (DMSO-d₆) δ 3.66–3.68 (t, 2H, morpholinone CH₂) δ 4.17 (s, 2H, benzyl CH₂) δ 7.16–7.19 (m, aromatic protons)

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the chloromethyl group’s electrophilicity is influenced by electron-withdrawing effects from the morpholinone carbonyl, which can be quantified via Natural Bond Orbital (NBO) analysis .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected bond lengths or torsion angles)?

- Methodological Answer : Cross-validate using:

- Multi-temperature XRD : Assess thermal motion artifacts.

- Dynamic NMR : Detect conformational exchange in solution.

- Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal packing vs. solution-phase behavior .

Q. How to design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the morpholinone ring or dechlorination).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Systematically test variables:

- Catalyst Load : Palladium catalysts (e.g., Pd/C) may influence coupling efficiency .

- Protecting Groups : Benzyl vs. tert-butyl groups alter steric hindrance during chloromethylation.

- Solvent Effects : Polar aprotic solvents (DMF vs. THF) impact reaction kinetics.

Stereochemical and Structural Challenges

Q. What advanced techniques confirm the (R)-configuration at the morpholinone stereocenter?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。